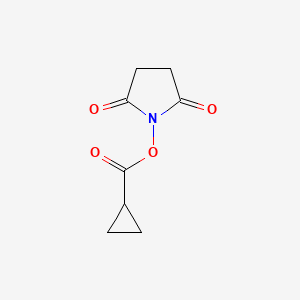
Cyclopropanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of Cyclopropanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester is C8H9NO4 . The molecular weight is 183.16 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 183.16 g/mol .Aplicaciones Científicas De Investigación
Bioactivity and Synthesis
Cyclopropanecarboxylic acid derivatives exhibit significant biological activities, prompting research into their synthesis and applications. For instance, derivatives of cyclopropanecarboxylic acid have been explored for their herbicidal and fungicidal activities (Tian et al., 2009). Another study focused on the synthesis of alpha-cyclopropyl-beta-homoprolines, a type of 1-(2-Pyrrolidinyl)cyclopropanecarboxylic acid, which were prepared via 1,3-dipolar cycloadditions, demonstrating potential for incorporation into peptides (Cordero et al., 2009).
Structural Studies and Chemical Properties
The study of structural properties and interactions of cyclopropanecarboxylic acid derivatives is an active area of research. For instance, the crystal structure of a compound related to cyclopropanecarboxylic acid was analyzed, providing insights into its molecular interactions (Brown et al., 2005).
Pharmaceutical Synthesis
In pharmaceutical research, cyclopropanecarboxylic acid derivatives are utilized in synthesizing various compounds. A study detailed the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, a process involving multi-step nucleophilic substitution reactions, indicating the versatility of these compounds in drug synthesis (Zhou et al., 2021).
Medicinal Chemistry and Pharmacology
Cyclopropanecarboxylic acid derivatives also play a role in the development of compounds for medicinal chemistry and pharmacology. A synthetic route to 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes was developed, underscoring their potential in creating nitrogen-containing polycyclic compounds for pharmaceutical applications (Boichenko et al., 2022).
Mecanismo De Acción
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. It is known to be used in the synthesis of Tz-PEG11-1,4,7-triazacyclononane-N,N,N-triacetate, a precursor for Al[18 F]-NOTA-labeled tetrazine radio ligand useful in 18 F-based pretargeted PET imaging system .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-6-3-4-7(11)9(6)13-8(12)5-1-2-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHAFCZYGULLTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



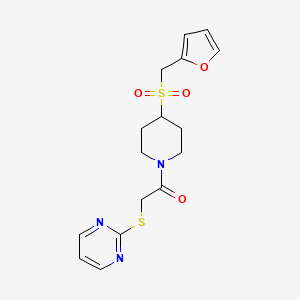
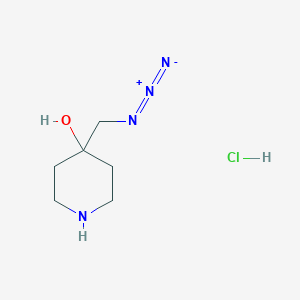
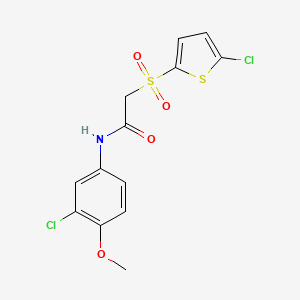
![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2810831.png)
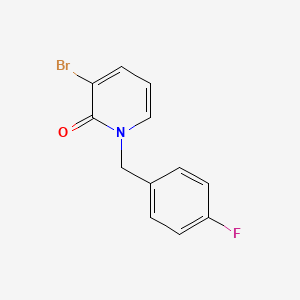
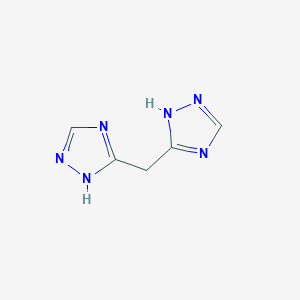
![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2810834.png)
![1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2810837.png)
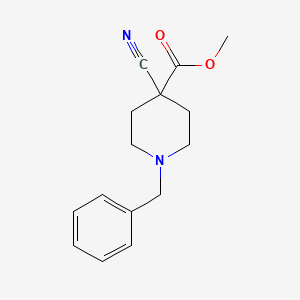
![1-((3-chlorobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2810840.png)
![6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2810842.png)
![3-[4-[(2-Chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(4-methylcyclohexyl)propanamide](/img/structure/B2810843.png)